
1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate is a chemical compound known for its unique structure and properties It is a derivative of 1,3-propanediol, where the hydrogen atoms are substituted with tert-butyl and methyl groups, and it is further modified with dicarbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate typically involves the reaction of 1,3-propanediol with tert-butyl and methyl substituents, followed by the introduction of dicarbamate groups. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced technologies and equipment ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-propanediol: A similar compound with a methyl group instead of tert-butyl and dicarbamate groups.
2-Butyl-2-ethyl-1,3-propanediol: Another similar compound with butyl and ethyl groups instead of tert-butyl and methyl groups.
2-Methyl-2-propyl-1,3-propanediol: A compound with propyl and methyl groups instead of tert-butyl and dicarbamate groups.
Uniqueness
1,3-Propanediol, 2-tert-butyl-2-methyl-, dicarbamate is unique due to its specific combination of tert-butyl, methyl, and dicarbamate groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
25462-44-6 |
|---|---|
Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2,3,3-trimethylbutyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-9(2,3)10(4,5-15-7(11)13)6-16-8(12)14/h5-6H2,1-4H3,(H2,11,13)(H2,12,14) |
InChI Key |
HHWIYDYWDGAKSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


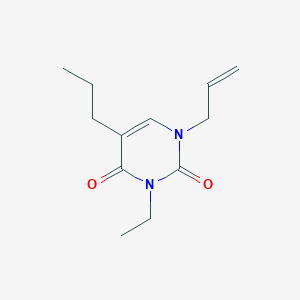
![1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene](/img/structure/B14701351.png)
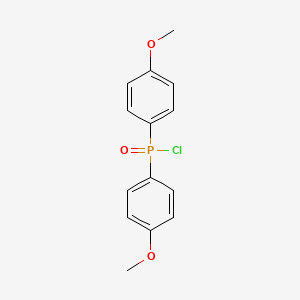

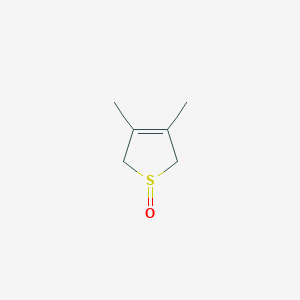
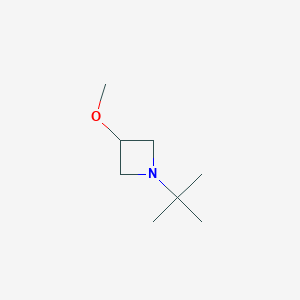
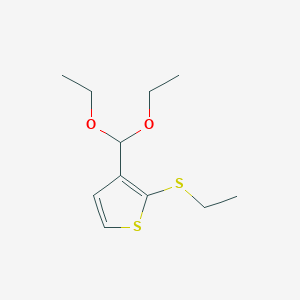
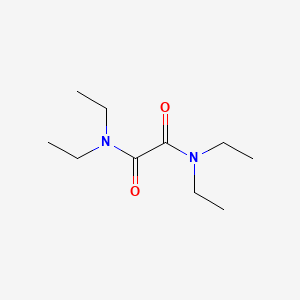
![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)
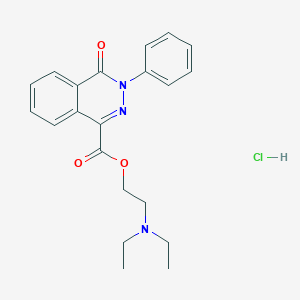
![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)


![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)
